6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
The compound “6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a pyrazolo[1,5-a]pyrazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving coupling, condensation, and cyclization . The starting materials often include amino benzothiazoles and other suitable precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques would provide information about the functional groups present and the connectivity of the atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research has shown that pyrazole derivatives, which share structural similarities with the compound , can act as inhibitors of photosynthetic electron transport. This property makes them potential candidates for herbicides, as they can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some of these compounds exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. The inhibitory potential is primarily associated with their electrostatic properties (Vicentini et al., 2005).
Antimicrobial Activity
Several pyrazole derivatives have been synthesized and tested for antimicrobial activity, highlighting the potential of these compounds in combating bacterial infections. For example, novel Schiff bases of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial effects at non-cytotoxic concentrations, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Anticancer Properties
Compounds with structures similar to "6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" have been evaluated for their anticancer activities. For instance, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested on the MCF-7 human breast adenocarcinoma cell line, revealing significant antitumor activity. One of the compounds exhibited potent inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM, indicating its potential as an anticancer agent (Abdellatif et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-8-3-4-10-13(5-8)24-16(18-10)19-14(22)11-6-12-15(23)17-9(2)7-21(12)20-11/h3-7H,1-2H3,(H,17,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXBPOKTAYDOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN4C=C(NC(=O)C4=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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